5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one
Overview
Description
5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one is a heterocyclic compound with a unique structure that includes an azido group, a methyl group, and a diazepinone ring
Preparation Methods
The synthesis of 5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4H-benzo[d][1,2]diazepin-4-one with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common reagents used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The azido group can also undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules.
Comparison with Similar Compounds
Similar compounds to 5-Azido-3-methyl-3,5-dihydro-4H-benzo[d]
Properties
IUPAC Name |
5-azido-3-methyl-5H-2,3-benzodiazepin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-15-10(16)9(13-14-11)8-5-3-2-4-7(8)6-12-15/h2-6,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFHABMIHMAMTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C2=CC=CC=C2C=N1)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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